

Unveiling the Cardiovascular Profile of ORM-3819: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ORM-3819**

Cat. No.: **B609771**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: **ORM-3819** is a novel investigational inodilator agent that enhances cardiac contractility and promotes vasodilation. Its unique dual mechanism of action, involving calcium sensitization of cardiac troponin C (cTnC) and selective inhibition of phosphodiesterase III (PDE III), positions it as a promising therapeutic candidate for cardiovascular diseases such as heart failure. This technical guide provides a comprehensive overview of the reported cardiovascular effects of **ORM-3819**, detailing its mechanism of action, quantitative effects on cardiac and vascular parameters, and the experimental protocols utilized in key preclinical studies.

Core Mechanism of Action

ORM-3819 exerts its cardiovascular effects through two primary, synergistic pathways:

- Calcium Sensitization: **ORM-3819** binds to cardiac troponin C (cTnC), increasing its sensitivity to calcium ions. This enhances the efficiency of the contractile apparatus without increasing intracellular calcium concentrations, a mechanism thought to reduce the risk of arrhythmias and increased myocardial oxygen demand often associated with traditional inotropes.
- Selective Phosphodiesterase III (PDE III) Inhibition: By selectively inhibiting the PDE III isozyme, **ORM-3819** prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Increased cAMP levels in cardiomyocytes

contribute to the positive inotropic effect, while in vascular smooth muscle cells, it leads to vasodilation.

This dual mechanism provides both enhanced cardiac performance and reduced cardiac workload through afterload reduction.

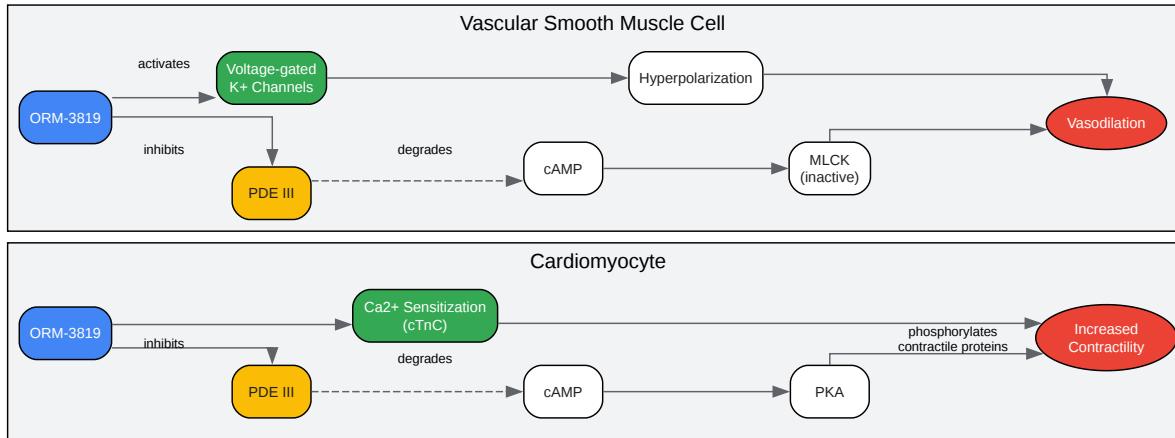
Quantitative Cardiovascular Effects of ORM-3819

The following tables summarize the key quantitative data from preclinical studies investigating the cardiovascular effects of **ORM-3819**.

In Vitro and Ex Vivo Cardiac Effects

Parameter	Model System	Concentration/ Dose	Result	Citation
PDE III Inhibition (IC50)	In vitro enzyme assay	$3.88 \pm 0.3 \text{ nM}$	Potent and selective inhibition	[1]
Ca ²⁺ Sensitization (EC50)	Permeabilized guinea pig left ventricular myocytes	$2.88 \pm 0.14 \mu\text{M}$	Significant increase in calcium sensitivity ($\Delta p\text{Ca}50 = 0.12 \pm 0.01$)	[1]
Left Ventricular Pressure (+dP/dt _{max}) (EC50)	Langendorff-perfused guinea pig hearts	$8.9 \pm 1.7 \text{ nM}$	Concentration-dependent increase in myocardial contractility	[1]
Left Ventricular Systolic Pressure (EC50)	Langendorff-perfused guinea pig hearts	$7.63 \pm 1.74 \text{ nM}$	Concentration-dependent increase in systolic pressure	[1]

In Vitro Vasodilatory Effects

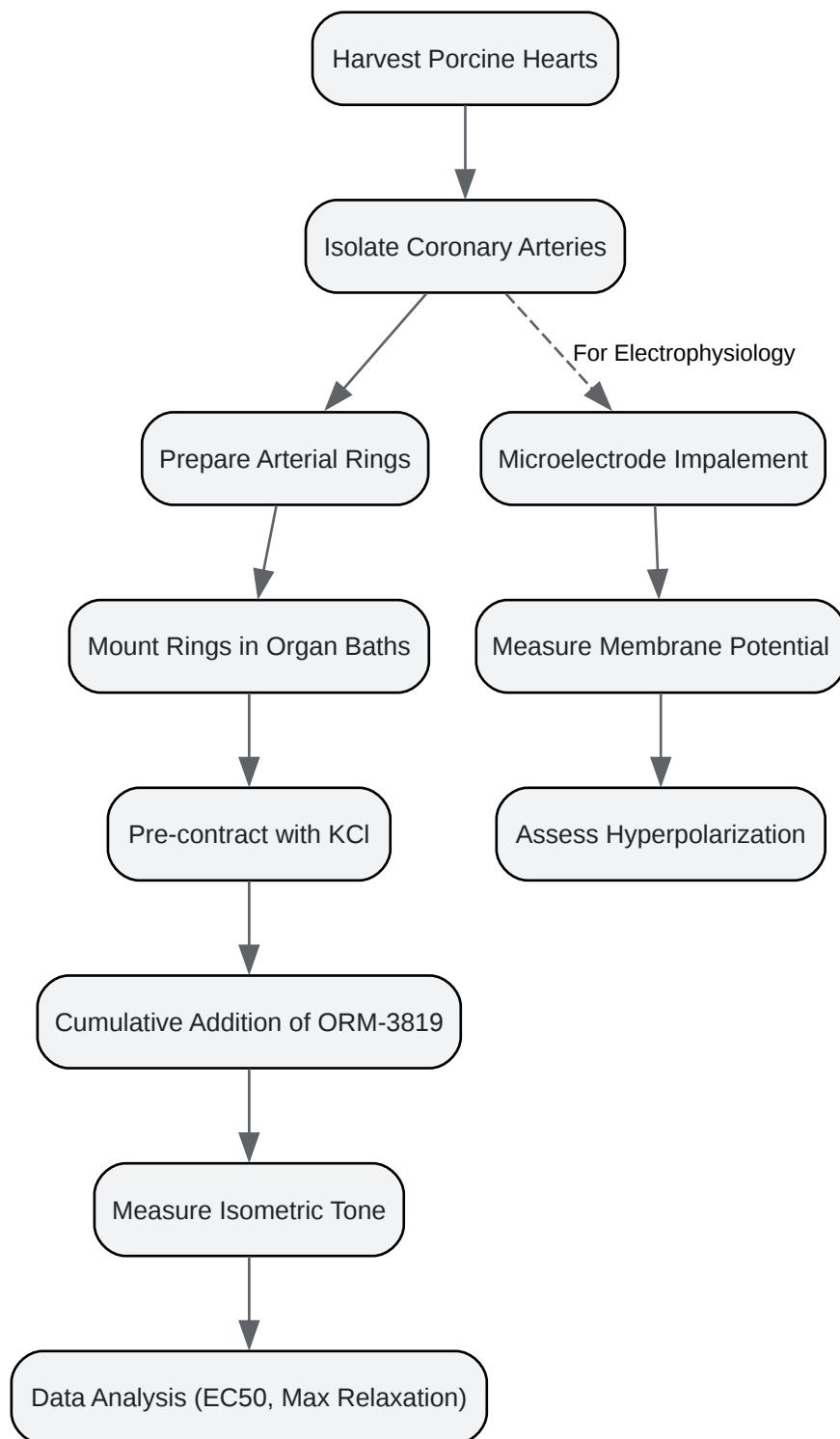

Parameter	Model System	Concentration	Result	Citation
Coronary Artery Relaxation (EC50)	Isolated porcine coronary artery rings	72.2 μ M	Concentration-dependent relaxation	[2]
Maximum Relaxation	Isolated porcine coronary artery rings	0.38 - 230.6 μ M	58.1%	[2]
Vascular Smooth Muscle Hyperpolarization	Isolated porcine coronary artery smooth muscle cells	120 μ M	22.6 ± 0.81 mV	[2]

Note: In vivo hemodynamic data from canine models are mentioned in the literature, but specific quantitative results were not available in the public domain at the time of this review.

Signaling Pathways and Experimental Workflows

Mechanism of Action of **ORM-3819**

The following diagram illustrates the dual mechanism of action of **ORM-3819** at the cellular level.



[Click to download full resolution via product page](#)

Figure 1: Dual mechanism of action of **ORM-3819**.

Experimental Workflow for In Vitro Vasodilation Study

This diagram outlines the key steps in the experimental protocol used to assess the vasodilatory effects of **ORM-3819** on isolated porcine coronary arteries.

[Click to download full resolution via product page](#)

Figure 2: Workflow for porcine coronary artery vasodilation assay.

Detailed Experimental Protocols

In Vitro PDE III Inhibition Assay

- Source: Recombinant human PDE isozymes.
- Method: The inhibitory effect of **ORM-3819** on PDE I, II, III, IV, and V was determined using a radioenzymatic assay. The amount of [3H]-5'-AMP, the degradation product of [3H]-cAMP, was quantified by liquid scintillation. Assays were performed in duplicate.[1]

In Vitro Calcium Sensitization Assay

- Model: Permeabilized myocyte-sized preparations from guinea pig left ventricles.
- Methodology: Skinned cardiac muscle preparations were obtained by mechanical homogenization. The preparations were then incubated in solutions with varying Ca²⁺ concentrations in the presence and absence of **ORM-3819**. The force of contraction was measured, and the pCa-tension relationship was determined to calculate the shift in Ca²⁺ sensitivity (ΔpCa_{50}).[1]

Ex Vivo Langendorff Heart Model

- Model: Isolated hearts from male guinea pigs.
- Methodology: Hearts were retrogradely perfused with Krebs-Henseleit solution. A balloon catheter was inserted into the left ventricle to measure isovolumetric pressure. After a stabilization period, **ORM-3819** was administered in increasing concentrations. Left ventricular systolic pressure (LVSP) and the maximal rate of pressure development (+dP/dt_{max}) were recorded.[1]

In Vitro Vasodilation and Electrophysiology in Porcine Coronary Arteries

- Model: Isolated coronary arteries from porcine hearts.
- Vasodilation Assay:
 - Arterial rings were mounted in organ baths containing Krebs solution and pre-contracted with KCl (30 mM).

- **ORM-3819** was added cumulatively (0.38-230.6 μ M), and the isometric tension was recorded to determine concentration-response curves.[2]
- Electrophysiology:
 - A conventional microelectrode technique was used to measure the resting membrane potential of vascular smooth muscle cells.
 - Changes in membrane potential were recorded after the application of **ORM-3819** to assess for hyperpolarization.[2]

Conclusion

ORM-3819 demonstrates a promising preclinical cardiovascular profile characterized by potent positive inotropic and vasodilatory effects. Its dual mechanism of action, combining calcium sensitization and selective PDE III inhibition, offers a potentially advantageous therapeutic approach over existing agents. Further *in vivo* studies are warranted to fully elucidate its hemodynamic effects and therapeutic potential in clinically relevant models of cardiovascular disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Unveiling the Cardiovascular Profile of ORM-3819: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609771#cardiovascular-effects-of-orm-3819\]](https://www.benchchem.com/product/b609771#cardiovascular-effects-of-orm-3819)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com